molecular formula C7H13NO B2849406 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine CAS No. 2167179-42-0

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine

Cat. No.: B2849406
CAS No.: 2167179-42-0
M. Wt: 127.187
InChI Key: GRNSLILJGRTXOD-UHFFFAOYSA-N
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Description

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine is a chemical building block designed for research and development, particularly in medicinal and agrochemistry. Its core value lies in its scaffold, the 2-oxabicyclo[2.1.1]hexane, which serves as a three-dimensional saturated bioisostere for ortho- and meta-substituted benzene rings . Replacing flat phenyl rings with this structure in bioactive compounds is a modern strategy to improve key physicochemical properties, dramatically enhancing water solubility and reducing lipophilicity while retaining biological activity . This "escape from flatland" approach can lead to novel patentable structures with improved metabolic stability and other enhanced profiles . The synthetic routes to this core, such as photocyclization and iodocyclization, have been extensively developed and validated, providing practical access for researchers . The incorporated ether oxygen can also serve as an additional potential binding site within a target receptor . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)5-9-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSLILJGRTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2 + 2] Cycloaddition Strategies

Core Bicyclic Framework Construction

The photochemical [2 + 2] cycloaddition represents the most direct route to 2-oxabicyclo[2.1.1]hexane derivatives. As demonstrated by Novikov et al., irradiation of diene 1 (synthesized from propargyl alcohol 2 via copper-catalyzed alkynylation and Michael addition) in acetonitrile with benzophenone as a triplet sensitizer yields the bicyclic core 1a (Fig. 1a). Key parameters include:

  • Wavelength : Optimal at 368 nm (Sylvania Blacklight lamps)
  • Solvent : Acetonitrile (0.091 M concentration)
  • Catalyst : 10 mol% benzophenone
  • Yield : 56% after chromatographic separation (d.r. = 4:1)
Table 1: Photocyclization Optimization
Parameter Variation Outcome
Sensitizer Benzophenone 71% yield (3 steps, 10 g scale)
Acetophenone 48% yield
Solvent CH3CN Complete conversion
THF <20% conversion
Temperature 25°C Optimal

The major diastereomer 1a undergoes saponification to carboxylic acid 1b , which serves as a precursor for further functionalization.

Iodocyclization Routes to Functionalized Derivatives

Iodocyclization for Exit Vector Installation

Recent advances by Kirschner et al. demonstrate that iodocyclization of γ,δ-unsaturated ethers provides 2-oxabicyclo[2.1.1]hexanes with up to three exit vectors. For amine installation:

  • Iodine-mediated cyclization : Forms iodinated intermediate 5 (Fig. 1b)
  • Nucleophilic displacement : Treatment with NaN3 yields azide 6
  • Staudinger reduction : Converts azide to primary amine 7
Table 2: Iodocyclization Performance
Substrate Conditions Yield (%) Exit Vectors
Allylic ether I2, CH2Cl2, 0°C 78 2
Homoallylic ether NIS, MeCN, reflux 65 3

This method achieves superior regiocontrol compared to photochemical approaches, with iodine serving both as cyclization promoter and leaving group.

Visible-Light-Induced [2π + 2σ] Cycloadditions

Photocatalytic Assembly from Bicyclo[1.1.0]butanes

Wu et al. developed a radical-based strategy using visible light (450 nm LED) and Ir(ppy)3 catalyst to synthesize polysubstituted 2-oxabicyclo[2.1.1]hexanes:

  • Triplet energy transfer : Activates benzoylformate ester 8
  • [2π + 2σ] Cycloaddition : With bicyclo[1.1.0]butane 9
  • Aryl migration : Forms product 10 with C2 functionalization (Fig. 1c)
Table 3: Light-Driven Cyclization Scope
Aryl Group Migration Efficiency (%) Amine Compatibility
4-CN-C6H4 92 Yes
2-Thienyl 87 Yes
3-Pyridyl 78 Limited

While this method enables rapid diversification, introducing the ethanamine moiety requires post-functionalization steps.

Amine Installation Methodologies

Curtius Rearrangement of Carboxylic Acid Precursors

Comparative Analysis of Synthetic Approaches

Table 4: Method Evaluation Matrix
Parameter Photochemical Iodocyclization Light-Driven
Atom economy 71% 83% 65%
Diastereoselectivity 4:1 >20:1 Not reported
Scalability 10 g demonstrated 5 g limit <1 g
Amine compatibility Requires post-mod Direct Post-mod needed

The photochemical method offers the best combination of scalability and functional group tolerance, while iodocyclization provides superior stereocontrol.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can undergo photocycloaddition and other reactions that lead to the formation of active intermediates. These intermediates can interact with biological targets, leading to various effects .

Comparison with Similar Compounds

Key Observations :

  • The distance r (between substituents and the ring centroid) is ~0.2 Å longer than in ortho-phenyl rings, while distance d (between substituents) is ~0.5 Å longer, reducing steric clash .
  • The angle θ (non-planarity) is significantly higher (80° vs. 7–8°), imparting 3D character, which may enhance binding selectivity .
  • Angles φ1/φ2 closely mimic ortho-phenyl rings, outperforming bicyclo[1.1.1]pentane and bicyclo[2.1.1]hexane in geometric mimicry .

Physicochemical Properties

Replacement of ortho-phenyl rings with 2-oxabicyclo[2.1.1]hexane in bioactive compounds demonstrates:

Property Ortho-Phenyl Analogue 2-Oxabicyclo[2.1.1]hexane Analogue Carbocyclic Analogue (Bicyclo[2.1.1]hexane)
Water Solubility Low Up to 10× improvement Moderate improvement
logD (lipophilicity) High Reduction by 0.5–1.4 units Comparable reduction
Metabolic Stability Moderate Improved Similar to parent

Examples :

  • Fluxapyroxad analog : Water solubility increased from <1 mg/L to 10 mg/L; logD reduced from 3.2 to 2.3 .
  • Boscalid analog : Lipophilicity (clogP) decreased by 1.4 units, enhancing bioavailability .

Bioactivity Comparisons

Antifungal Activity (MIC Values)

Compound F. verticillioides (mg/ml) F. oxysporum (mg/ml)
Fluxapyroxad (parent) 0.250 0.250
2-Oxabicyclo analog [29] 0.250 0.250
Carbocyclic analog [30] 0.125 0.031

Insights :

  • The 2-oxabicyclo analog retains antifungal activity comparable to the parent compound, while carbocyclic analogs (lacking oxygen) show superior potency, suggesting the oxygen atom may slightly hinder target binding .

Comparison with Other Bicyclic Amines

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

  • Structure: Larger norbornane-derived scaffold with higher molecular weight (139.24 vs. 139.19 for 2-oxabicyclo analog) .
  • Applications : Less studied as a bioisostere but used in niche synthetic applications due to rigidity.

25X-NBOMe Compounds (e.g., 25I-NBOMe)

  • Structure : Feature ethanamine linked to substituted phenyl rings, but lack bicyclic systems.

Biological Activity

2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine is a bicyclic amine compound characterized by its unique bicyclic structure, which incorporates an oxygen atom within the ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activity and its role as a bioisostere of ortho- and meta-substituted benzenes. The following sections will delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The compound's bicyclic structure enables it to fit into binding sites of target proteins, potentially modulating their activity. Specific molecular targets include:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator for certain GPCRs, influencing pathways related to metabolism and inflammation.
  • Enzymatic Inhibition : It may inhibit enzymes involved in metabolic processes, thereby affecting physiological responses.

Biological Activity Studies

Recent studies have highlighted the potential applications of this compound in drug development and agrochemical synthesis. Below are key findings from various research efforts:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
Modulation of GPCRsEnhanced insulin sensitivity observed in vitro.
Antibacterial propertiesEffective against several Gram-positive bacteria strains.
Anti-inflammatory effectsReduced pro-inflammatory cytokine production in cell cultures.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Case Study on Insulin Sensitivity :
    • Objective : To assess the compound's effect on insulin sensitivity.
    • Method : In vitro assays using adipocyte cell lines.
    • Results : The compound significantly improved glucose uptake, indicating potential for diabetes treatment.
  • Case Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial properties against Gram-positive bacteria.
    • Method : Disk diffusion method and minimum inhibitory concentration (MIC) testing.
    • Results : Showed promising antibacterial activity, suggesting further development as an antimicrobial agent.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To investigate the anti-inflammatory properties.
    • Method : Cytokine assays in macrophage cell lines.
    • Results : Demonstrated a significant reduction in TNF-alpha and IL-6 production, highlighting its potential for inflammatory diseases.

Synthesis and Applications

The synthesis of this compound typically involves iodocyclization reactions that yield high-purity products suitable for further applications in medicinal chemistry and agrochemicals . Its structural properties allow it to serve as a versatile building block in the synthesis of complex organic molecules.

Table 2: Synthesis Overview

Synthesis MethodDescription
IodocyclizationFormation of the bicyclic structure via iodine-mediated reactions.
Reaction ConditionsOptimization of temperature, pressure, and solvents for high yield.

Q & A

Q. What are common synthetic routes for 2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine?

The synthesis typically involves iodocyclization reactions starting from bicyclic precursors. For example, a general approach uses alkene substrates treated with iodine under controlled conditions to form the bicyclic framework . Multi-step protocols may include:

  • Oxidation/reduction : Potassium permanganate or lithium aluminum hydride for functional group interconversion .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) at temperatures ranging from 0°C to reflux .
  • Purification : Chromatography or crystallization to isolate high-purity products .

Q. How does the bicyclic structure of 2-oxabicyclo[2.1.1]hexane influence its chemical reactivity?

The oxygen atom in the bicyclic ring introduces electronic strain and polarity, enhancing reactivity in nucleophilic substitutions or ring-opening reactions. The bridged bicyclic geometry imposes steric constraints, directing regioselectivity in reactions like amination or esterification . For instance, the oxygen atom stabilizes transition states in nucleophilic attacks, favoring specific stereochemical outcomes .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm bicyclic structure and substituent positions (e.g., δ 3.5–4.5 ppm for oxabicyclic protons) .
  • X-ray crystallography : Validates geometric parameters (e.g., bond distances and angles) and confirms bioisosteric similarity to phenyl rings .
  • HPLC/MS : Ensures purity (>95%) and identifies byproducts during synthesis .

Advanced Research Questions

Q. How can researchers validate 2-oxabicyclo[2.1.1]hexane as a bioisostere for ortho-substituted phenyl rings?

Methodological validation involves:

  • Geometric comparison : Measure parameters (e.g., distance d between substituents: ~3.6 Å vs. 3.0–3.1 Å in phenyl rings) via X-ray crystallography .
  • Biological testing : Replace phenyl rings in drugs (e.g., Sonidegib, Lomitapide) with the bicyclic scaffold and assess activity retention. Increased water solubility (e.g., +0.5–1.0 log units) and reduced lipophilicity are key metrics .
  • Computational modeling : Overlay scaffolds in docking studies to evaluate binding pose compatibility .

Q. What strategies are effective in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Substituent variation : Introduce groups like trifluoromethyl (to enhance metabolic stability) or ester moieties (to modulate polarity) .
  • Binding assays : Test affinity for targets (e.g., GPCRs, enzymes) using SPR or fluorescence polarization. For example, derivatives with aminomethyl groups show improved binding to neurological targets .
  • Pharmacokinetic profiling : Measure LogP, plasma protein binding, and microsomal stability to optimize drug-like properties .

Q. How can conflicting data on metabolic stability be resolved when using this scaffold in drug design?

  • Microsomal assays : Compare half-life (t½) of bicyclic derivatives vs. phenyl analogs. For example, trifluoromethyl-substituted derivatives may show t½ > 60 min vs. <30 min for parent compounds .
  • Structural tweaks : Introduce polar groups (e.g., hydroxyl, carboxylic acid) to reduce CYP450-mediated oxidation .
  • Isotopic labeling : Use ¹⁴C or ³H tracers to identify metabolic hotspots .

Q. What crystallographic evidence supports the use of this scaffold in replacing aromatic systems?

X-ray data reveal:

  • Key parameters : Distance r (1.56–1.57 Å vs. 1.38–1.44 Å in phenyl) and angles φ₁/φ₂ (~120°, matching ortho-substituted benzene) .
  • Overlay analysis : Computational alignment shows <0.5 Å RMSD between bicyclic and phenyl scaffolds in drug-binding pockets .

Q. How can reaction yields be optimized in large-scale syntheses of derivatives?

  • Continuous flow reactors : Improve efficiency for iodocyclization steps (yield increase from 60% to >85%) .
  • Catalyst screening : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

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